molecular formula C21H28O2 B13741641 1,1-Bis(P-ethoxyphenyl)-2,2-dimethylpropane CAS No. 27955-87-9

1,1-Bis(P-ethoxyphenyl)-2,2-dimethylpropane

Cat. No.: B13741641
CAS No.: 27955-87-9
M. Wt: 312.4 g/mol
InChI Key: YISAFEWRNHHIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(P-ethoxyphenyl)-2,2-dimethylpropane is an organic compound with the molecular formula C19H23NO4 It is known for its unique chemical structure, which includes two ethoxyphenyl groups attached to a dimethylpropane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(P-ethoxyphenyl)-2,2-dimethylpropane typically involves the reaction of p-ethoxyphenylmagnesium bromide with 2,2-dimethylpropanal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(P-ethoxyphenyl)-2,2-dimethylpropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium ethoxide (NaOEt) or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different functional groups replacing the ethoxy groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(P-ethoxyphenyl)-2,2-dimethylpropane involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(p-ethoxyphenyl)-2-nitropropane: A similar compound with a nitro group instead of the dimethylpropane backbone.

    1,1-Bis(4-ethoxyphenyl)-2-nitropropane: Another related compound with slight variations in the chemical structure.

Uniqueness

1,1-Bis(P-ethoxyphenyl)-2,2-dimethylpropane is unique due to its specific combination of ethoxyphenyl groups and a dimethylpropane backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

27955-87-9

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

1-ethoxy-4-[1-(4-ethoxyphenyl)-2,2-dimethylpropyl]benzene

InChI

InChI=1S/C21H28O2/c1-6-22-18-12-8-16(9-13-18)20(21(3,4)5)17-10-14-19(15-11-17)23-7-2/h8-15,20H,6-7H2,1-5H3

InChI Key

YISAFEWRNHHIJC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.